2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide
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Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives have been found to exhibit a wide range of pharmaceutical and biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method for the synthesis of 4-hydroxy-2-quinolones involves the reaction of anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, they can undergo diazotization, nitration, oxidation, and substitution reactions .Physical and Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water. When heated to decomposition it emits toxic fumes of NOx .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-5-11(17)15-6-8-3-7-1-2-9(14)4-10(7)16-12(8)18/h1-4H,5-6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPISRUNHNRDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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